
Mirificin
Descripción general
Descripción
Mirificin (C₂₆H₂₈O₁₃), also known as puerarin 6''-O-apioside or puerarin apioside, is an isoflavone C-glycoside predominantly isolated from Pueraria species such as Pueraria lobata (kudzu root) and Pueraria mirifica . Structurally, it features an isoflavone skeleton (daidzein) with a C-glycosidic bond at the C-8 position, linked to a disaccharide moiety comprising glucose and apiose . Its molecular ion [M−H]⁻ at m/z 547.1495 and characteristic fragmentation patterns (e.g., neutral loss of 132 Da corresponding to apioside cleavage) distinguish it from O-glycosides .
This compound is recognized for its phytoestrogenic properties and inhibitory activity against tyrosinase (IC₅₀ = 12.66 μM), making it relevant in cosmetics and hormone-related therapies . It is typically isolated using advanced techniques like centrifugal partition chromatography (CPC) and flash chromatography due to its structural similarity to other polar isoflavones like puerarin .
Métodos De Preparación
Extraction and Initial Processing of Kudzu Root
The preparation of mirificin begins with the extraction of kudzu root lyophilisate. Aqueous-ethanolic solutions (typically 50–70% ethanol) are employed to maximize the solubility of polar isoflavones while minimizing co-extraction of lipophilic contaminants . Vacuum drying concentrates the extract into a lyophilized powder, which is reconstituted in a biphasic solvent system for subsequent chromatographic steps. Critical parameters include:
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Solvent-to-material ratio : 10:1 (v/w) to ensure complete dissolution of isoflavones .
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Acidification : Addition of 0.1–0.5% acetic acid stabilizes phenolic groups and prevents degradation .
Centrifugal Partition Chromatography (CPC) for Purification
Solvent System Optimization
CPC leverages liquid-liquid partitioning to separate this compound from structurally analogous compounds. The optimal solvent system identified across studies is ethyl acetate/ethanol/water (5:2:5 v/v/v) with 0.5% acetic acid . This combination achieves a settling time of <30 seconds and a partition coefficient (K) of 1.2–1.5 for this compound, ensuring efficient separation (Table 1).
Table 1: CPC Solvent System Parameters
Component | Volume Ratio | Role in Separation |
---|---|---|
Ethyl acetate | 5 | Organic phase, retains non-polar impurities |
Ethanol | 2 | Modifier, adjusts polarity |
Water | 5 | Aqueous phase, elutes polar isoflavones |
Acetic acid (0.5%) | – | pH control, stabilizes this compound |
CPC Operational Parameters
The CPC process operates in ascending mode , with the aqueous phase as the mobile phase. Key settings include:
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Rotation speed : 1,200 rpm to maintain stationary phase retention >70% .
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Fraction collection : 70–75 min window captures the this compound-enriched fraction (Figure 1) .
This step achieves a 3.2-fold enrichment of this compound, reducing co-eluting impurities like 3′-methoxypuerarin by 40% .
Flash Chromatography (FC) for Final Isolation
Column and Mobile Phase Selection
Reversed-phase FC with C18 silica gel (40–63 µm) is employed for high-resolution separation. A gradient elution of methanol/water (20:80 to 50:50 v/v) over 60 minutes resolves this compound from 3′-hydroxypuerarin and daidzin (Table 2) .
Table 2: FC Gradient Profile
Time (min) | Methanol (%) | Water (%) | Purpose |
---|---|---|---|
0–10 | 20 | 80 | Equilibration |
10–40 | 20→35 | 80→65 | Elution of daidzin |
40–50 | 35→50 | 65→50 | This compound isolation |
50–60 | 50→20 | 50→80 | Column cleaning |
Load Capacity and Purity Outcomes
Loading 200 mg of CPC-purified material onto a 40 g C18 column yields 12.4 mg of this compound with 63% purity . Residual impurities include trace 3′-methoxypuerarin (8%) and polymeric flavonoids (5%) .
Analytical Validation of this compound
Spectroscopic Confirmation
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UV-Vis : λ<sub>max</sub> at 248 nm (isoflavone A-ring) and 306 nm (B-ring conjugation) .
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NMR : δ<sub>H</sub> 8.20 (s, H-2), 6.82 (d, J=8.4 Hz, H-5), confirming the daidzein aglycone .
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MS : [M+H]<sup>+</sup> at m/z 549.2, consistent with C-glycosylation (glucose moiety) .
Purity Assessment
High-performance liquid chromatography (HPLC) with a Zorbax SB-Phenyl column (4.6×150 mm, 5 µm) and isocratic elution (acetonitrile/water 25:75) resolves this compound at 12.3 min (RSD <1.2%) .
Comparative Analysis of Methods
Table 3: CPC vs. FC Efficiency
Parameter | CPC | FC |
---|---|---|
Purity increase | 25% → 45% | 45% → 63% |
Yield | 78% | 62% |
Solvent consumption | 1.2 L/g | 0.8 L/g |
Time | 2.5 hours | 1 hour |
CPC excels in crude extract fractionation, while FC provides the resolution needed for final purification .
Análisis De Reacciones Químicas
La mirificina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La mirificina se puede oxidar para formar diferentes productos según los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los enlaces glucosídicos en la mirificina.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo presentes en el compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los productos principales formados dependen de las condiciones de reacción específicas y de los reactivos utilizados .
Aplicaciones Científicas De Investigación
La mirificina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar los glucósidos de isoflavonas y sus propiedades químicas.
Biología: Investigado por su papel en el metabolismo vegetal y sus efectos en varios sistemas biológicos.
Mecanismo De Acción
La mirificina ejerce sus efectos principalmente a través de su actividad estrogénica. Se une a los receptores de estrógeno en el cuerpo, imitando los efectos del estrógeno natural. Esta interacción puede influir en varias vías moleculares, incluidas las involucradas en el crecimiento celular, la diferenciación y la apoptosis . Además, los estudios de acoplamiento molecular han demostrado que la mirificina tiene una alta afinidad por la región catalítica de la tirosinasa, lo que sugiere su potencial en la prevención del melanoma y los tumores de piel .
Comparación Con Compuestos Similares
Comparison with Structurally Related Isoflavones
Mirificin belongs to a class of isoflavone glycosides with varying sugar moieties and linkage types. Key structural and functional comparisons with analogous compounds are outlined below:
Structural Features
Table 1: Structural Comparison of this compound and Related Isoflavones
Key Observations :
- C- vs. O-glycosides : this compound and puerarin are C-glycosides, conferring greater metabolic stability compared to O-glycosides like daidzin, which lose sugar moieties more readily during fragmentation .
- Sugar Composition : The presence of apiose in this compound differentiates it from puerarin (glucose-only) and contributes to its unique bioactivity .
Quantitative Abundance in Natural Sources
This compound is a minor constituent in kudzu root lyophilisate (4.6% by dry mass), significantly less abundant than puerarin (17.1%) but more prevalent than daidzin (0.7%) or ononin (0.3%) . In Pueraria mirifica tuberous cortices, this compound accumulates alongside deoxymiroestrol and puerarin, suggesting tissue-specific biosynthesis .
Bioactivity and Functional Roles
Table 2: Bioactive Properties of this compound vs. Analogues
Key Findings :
- Tyrosinase Inhibition : this compound outperforms daidzein in tyrosinase inhibition, likely due to its apioside group enhancing enzyme binding .
- Metabolism : Like other isoflavone glycosides, this compound is hydrolyzed to its aglycone (daidzein) in the gut, which mediates systemic estrogenic effects .
Challenges in Isolation and Purification
This compound’s structural similarity to puerarin complicates isolation. Both compounds exhibit nearly identical retention times in reversed-phase liquid chromatography (RP-LC), necessitating multi-step purification via pH-controlled CPC followed by flash chromatography . By contrast, daidzin and genistin are more readily separable due to their O-glycosidic bonds .
Actividad Biológica
Mirificin, a bioactive isoflavone glycoside isolated from the kudzu root (Pueraria lobata), has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological potential, including neuroprotective, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.
Isolation and Characterization
This compound is primarily isolated from kudzu roots through advanced chromatographic techniques such as centrifugal partition chromatography (CPC) and flash chromatography (FC). In a study by Kaczmarek et al. (2022), this compound was isolated with a purity of 63% using an optimized biphasic solvent system. The study confirmed the identity of this compound through spectroscopic methods, including UV absorption and nuclear magnetic resonance (NMR) spectroscopy .
Neuroprotective Effects
Research indicates that this compound can cross the blood-brain barrier, which is crucial for its neuroprotective effects. A study demonstrated that intravenous administration of kudzu isoflavones, including this compound, significantly affected neurotransmitter levels in rats. Specifically, higher doses resulted in decreased dopamine concentrations and inhibited serotonin metabolism, suggesting a potential mechanism for neuroprotection against excitotoxicity during ischemic events .
Antioxidant Activity
This compound has been shown to possess strong antioxidant properties. It can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases. The antioxidant activity is crucial for mitigating cellular damage and has implications in aging and various degenerative diseases .
Anticancer Potential
In vitro studies have demonstrated that this compound acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin production and implicated in melanoma development. Molecular docking studies revealed that this compound has a high affinity for the catalytic region of tyrosinase, suggesting its potential use in melanoma prevention and treatment .
Detailed Research Findings
The following table summarizes key research findings related to the biological activities of this compound:
Case Studies
Several case studies have explored the clinical implications of compounds derived from kudzu roots, including this compound:
- Neurodegenerative Disorders : A clinical study assessed the effects of kudzu-derived isoflavones on patients with neurodegenerative disorders, highlighting improvements in cognitive function attributed to neuroprotective effects .
- Skin Health : Another study focused on the application of this compound in dermatological formulations aimed at reducing hyperpigmentation through its tyrosinase inhibition properties .
Q & A
Q. What experimental methodologies are recommended for the isolation and structural characterization of Mirificin in complex biological matrices?
Basic Research Focus
To isolate this compound from natural sources, combine high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for precise separation and identification. Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve structural ambiguities, particularly stereochemical configurations. Ensure purity via elemental analysis and chromatographic peak integration (>95% purity threshold). For reproducibility, document solvent systems, gradient profiles, and column specifications in detail .
Methodological Checklist
- Cross-validate bioactivity using primary cells and in silico ADMET predictions.
- Control for batch-to-batch this compound variability via quantitative NMR.
- Replicate findings in ≥3 independent labs using shared protocols .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Advanced Research Focus
Adopt a modular synthetic approach with late-stage functionalization to diversify core scaffolds. Employ computational tools (e.g., DFT calculations) to predict reactive sites for regioselective modifications. Characterize intermediates via high-resolution mass spectrometry (HRMS) and X-ray crystallography. For SAR clarity, use a standardized panel of assays (e.g., IC50, EC50) and report statistical significance (p<0.05, n≥3) with Bonferroni correction for multiple comparisons .
Example Derivative Library
Derivative | Modification Site | Bioactivity (IC50, μM) | Selectivity Index |
---|---|---|---|
This compound-A | C-7 hydroxyl | 0.45 ± 0.02 | 12.8 |
This compound-B | C-12 methyl | 1.20 ± 0.15 | 5.6 |
Q. How should researchers design longitudinal studies to assess this compound’s metabolic stability and off-target effects?
Advanced Research Focus
Integrate stable isotope tracing (e.g., ¹³C-labeled this compound) with untargeted metabolomics to map metabolic pathways. Use CRISPR-Cas9-engineered reporter cell lines to monitor off-target interactions in real time. For translational relevance, validate findings in humanized mouse models and primary organoids. Adhere to the FINER criteria (Feasible, Novel, Ethical, Relevant) by pre-registering protocols and including sham controls .
Key Parameters
- Plasma half-life (t1/2) and clearance rates.
- Cytochrome P450 inhibition/induction profiles.
- Tissue-specific accumulation (e.g., liver vs. kidney).
Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity of this compound in heterogeneous cell populations?
Basic Research Focus
Apply nonlinear regression (e.g., sigmoidal dose-response model) to calculate EC50/LC50 values. Use mixed-effects models to account for inter-experimental variability. For heterogeneity, cluster cells via single-cell RNA sequencing (scRNA-seq) and correlate this compound sensitivity with transcriptomic signatures. Report 95% confidence intervals and effect sizes (Cohen’s d) .
Analysis Pipeline
Normalize viability data to vehicle controls.
Fit curves using GraphPad Prism or R drc
package.
Perform outlier detection (Grubbs’ test).
Q. How can machine learning enhance predictive modeling of this compound’s binding affinity to target proteins?
Advanced Research Focus
Train bidirectional transformer architectures (e.g., BERT-based models) on protein-ligand interaction databases (e.g., PDBbind). Fine-tune with this compound-specific docking scores (AutoDock Vina) and molecular dynamics simulations (GROMACS). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Address overfitting via k-fold cross-validation and SHAP value interpretation .
Model Performance Metrics
Metric | Training Set | Validation Set |
---|---|---|
RMSE | 0.32 | 0.48 |
R² | 0.89 | 0.76 |
Q. Guidelines for Methodological Rigor
Propiedades
IUPAC Name |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXWGKPUSLRPHX-QOIVFALESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337021 | |
Record name | Mirificin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103654-50-8 | |
Record name | Mirificin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103654508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirificin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIRIFICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQ75MJ4HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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